4-(Furan-2-yl)hepta-1,6-dien-4-ol (AKOS004122375) is a synthetic organic compound [] that functions as a potential EGFR (Epidermal Growth Factor Receptor) pathway inhibitor. It exhibits promising in vitro and in vivo anti-tumor activity by potentially targeting the transmembrane domain (TMD) dimerization of EGFRs, particularly HER1 (ErbB) and HER2 [].
This compound is classified as a homoallylic alcohol and is derived from furan, a heterocyclic organic compound. The molecular formula of 4-(furan-2-yl)hepta-1,6-dien-4-ol is , with a molecular weight of approximately 178.23 g/mol. It features one hydroxyl group (-OH), which contributes to its reactivity and solubility properties in organic solvents.
The synthesis of 4-(furan-2-yl)hepta-1,6-dien-4-ol typically involves several steps that can include the following methods:
For example, a synthesis method described in literature involved using boron trioxide as a catalyst in an aldol condensation reaction followed by hydrolysis to yield the final product .
The molecular structure of 4-(furan-2-yl)hepta-1,6-dien-4-ol can be analyzed through various spectroscopic techniques:
The structure features a furan ring attached to a heptadiene chain with a hydroxyl group at position four, indicating potential sites for hydrogen bonding and molecular interactions.
4-(Furan-2-yl)hepta-1,6-dien-4-ol can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for 4-(furan-2-yl)hepta-1,6-dien-4-ol has been studied in relation to its biological activities:
These characteristics suggest that 4-(furan-2-yl)hepta-1,6-dien-4-ol could serve as a lead compound for developing new therapeutic agents.
The physical properties of 4-(furan-2-yl)hepta-1,6-dien-4-ol include:
Chemical properties include:
Data from spectral analyses (NMR, IR) provide further confirmation of these properties .
The applications of 4-(furan-2-yl)hepta-1,6-dien-4-ol are diverse:
Molecular docking simulations reveal that 4-(Furan-2-yl)hepta-1,6-dien-4-ol exhibits a high-affinity binding pose within the transmembrane domain (TMD) homodimer interface of ERBB2/Human Epidermal Growth Factor Receptor 2. The compound anchors itself near the V659/G660 mutational hotspot—a critical region for receptor dimerization and activation in lung adenocarcinoma [1]. The furan ring engages in π-π stacking interactions with phenylalanine residues (Phe-656), while the dienol chain extends into the hydrophobic pocket formed by valine, isoleucine, and leucine residues (Val-659, Ile-663, Leu-674). This positioning stabilizes the inactive conformation of the dimer, with calculated binding energies (ΔGbind) averaging -9.2 kcal/mol using Molecular Mechanics/Generalized Born Surface Area methodology [1].
Hydrogen bonding plays a pivotal role: the hydroxyl group of 4-(Furan-2-yl)hepta-1,6-dien-4-ol forms a bidirectional hydrogen bond with the carboxylate group of Asp-671 (bond length: 2.8 Å), disrupting the salt bridge network essential for transmembrane domain signaling. Molecular dynamics simulations over 100 ns confirm stable ligand residence (root-mean-square deviation < 2.0 Å), with ligand-induced rigidity reducing dimeric interface fluctuations by 40% compared to unbound systems [2].
Table 1: Key Interactions of 4-(Furan-2-yl)hepta-1,6-dien-4-ol with ERBB2 Transmembrane Domain Homodimers
Residue | Interaction Type | Distance (Å) | Energetic Contribution (kcal/mol) |
---|---|---|---|
Val-659 | Hydrophobic | 3.5 | -1.8 |
Phe-656 | π-π Stacking | 4.2 | -2.5 |
Asp-671 | H-bond | 2.8 | -3.1 |
Ile-663 | Van der Waals | 3.7 | -1.2 |
Leu-674 | Hydrophobic | 4.0 | -1.6 |
Docking studies with Wingless-Type MMTV Integration Site Family Member 16B reveal that 4-(Furan-2-yl)hepta-1,6-dien-4-ol preferentially binds to the Frizzled cysteine-rich domain (residues 32-170), a region implicated in cancer stemness pathways. The compound’s dienol chain aligns with the hydrophobic groove lined by Cys-152 and Leu-154, while the furan oxygen forms a water-mediated hydrogen bond with Asn-138 [5]. In mutant Wingless-Type MMTV Integration Site Family Member 16B (R92C variant), conformational changes widen this groove, improving ligand accessibility and enhancing binding affinity by 1.8-fold (ΔΔG = -1.2 kcal/mol).
Notably, 4-(Furan-2-yl)hepta-1,6-dien-4-ol disrupts Wingless-Type MMTV Integration Site Family Member 16B’s interaction with low-density lipoprotein receptor-related protein 6 by sterically occluding the Arg-92-Glu-253 salt bridge. This interference reduces β-catenin nuclear translocation in silico, as quantified by free-energy perturbation calculations. The ligand’s efficacy persists across Wingless-Type MMTV Integration Site Family Member 16B dimeric states, with binding modes showing < 10% variation in root-mean-square fluctuation across monomeric versus dimeric interfaces [1].
4-(Furan-2-yl)hepta-1,6-dien-4-ol displays isoform-selective binding preferences across the Epidermal Growth Factor Receptor family. Highest affinity is observed for ERBB2/Human Epidermal Growth Factor Receptor 2 kinase domain (KD; binding energy: -10.3 kcal/mol), followed by Epidermal Growth Factor Receptor (-8.7 kcal/mol) and ERBB3 (-7.1 kcal/mol). This gradient correlates with structural variations in the ATP-binding pocket: ERBB2 harbors a shallower cleft with increased hydrophobicity (Leu-796, Val-797), accommodating the furan moiety more efficiently than the deeper, polar-rich pocket of Epidermal Growth Factor Receptor (Tyr-831, Thr-830) [1] [2].
Table 2: Docking Affinities of 4-(Furan-2-yl)hepta-1,6-dien-4-ol Across Epidermal Growth Factor Receptor Family Isoforms
Receptor Isoform | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
---|---|---|---|
ERBB2 KD | 3RCD | -10.3 | Leu-796, Val-797, Lys-753 |
Epidermal Growth Factor Receptor KD | 1M14 | -8.7 | Thr-830, Tyr-831, Leu-694 |
ERBB3 KD | 3KEX | -7.1 | Met-742, Arg-733, Asp-738 |
ERBB4 KD | 3BCE | -6.8 | Val-704, Leu-703, Cys-733 |
Pyrotinib (reference tyrosine kinase inhibitor) binds ERBB2 at -12.1 kcal/mol but shows cross-reactivity with Epidermal Growth Factor Receptor (-11.3 kcal/mol). In contrast, 4-(Furan-2-yl)hepta-1,6-dien-4-ol achieves >20-fold selectivity for ERBB2 over Epidermal Growth Factor Receptor, attributable to its inability to form stabilizing hydrogen bonds with Epidermal Growth Factor Receptor’s Thr-830. For transmembrane domain targets, the compound outperforms lapatinib in ERBB2 homodimer stabilization (ΔGdifference = +1.9 kcal/mol), as validated by umbrella sampling simulations [1] [2].
These computational insights position 4-(Furan-2-yl)hepta-1,6-dien-4-ol as a promising scaffold for selective ERBB2/Human Epidermal Growth Factor Receptor 2 inhibition, warranting experimental validation of its anti-neoplastic activity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1